N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide

Physicochemical profiling LogP Hydrogen-bond donor count

N-(4-(N-(6-Ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide is a secondary benzothiazole-2-sulfonamide bearing a 4-acetamidophenyl substituent (C₁₇H₁₇N₃O₄S₂, MW 391.46). It combines the 6-ethoxybenzothiazole pharmacophore of the clinical carbonic anhydrase inhibitor ethoxzolamide with an N-acylated sulfamoylphenyl tail, producing a chemotype distinct from primary sulfonamide CA inhibitors.

Molecular Formula C17H17N3O4S2
Molecular Weight 391.5 g/mol
Cat. No. B2806355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide
Molecular FormulaC17H17N3O4S2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C17H17N3O4S2/c1-3-24-13-6-9-15-16(10-13)25-17(19-15)20-26(22,23)14-7-4-12(5-8-14)18-11(2)21/h4-10H,3H2,1-2H3,(H,18,21)(H,19,20)
InChIKeyINLYUQWKXNNRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(6-Ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 547696-48-0): Structural Identity and Physicochemical Baseline


N-(4-(N-(6-Ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide is a secondary benzothiazole-2-sulfonamide bearing a 4-acetamidophenyl substituent (C₁₇H₁₇N₃O₄S₂, MW 391.46) . It combines the 6-ethoxybenzothiazole pharmacophore of the clinical carbonic anhydrase inhibitor ethoxzolamide with an N-acylated sulfamoylphenyl tail, producing a chemotype distinct from primary sulfonamide CA inhibitors [1]. Commercially available at 98% purity, its predicted ACD/LogP is 3.39 and topological polar surface area is 134 Ų .

Secondary sulfonamide chemotype for selectivity-control studies
Non-ionizable N-acylsulfonamide — altered zinc-binding profile
Higher predicted membrane permeability versus primary sulfonamides

Why N-(4-(N-(6-Ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide Cannot Be Replaced by Simple Benzothiazole Sulfonamides


The target compound is a secondary sulfonamide (N-acylsulfonamide) in which the sulfamoyl –NH– is further substituted with an acetamide-bearing phenyl ring, whereas ethoxzolamide and most classical benzothiazole-2-sulfonamides are primary sulfonamides (–SO₂NH₂) . This substitution converts the zinc-binding sulfonamide group into a weaker, non-ionizable N-acylsulfonamide motif, fundamentally altering the pKₐ, metal coordination capacity, and hydrogen-bond donor/acceptor profile [1]. Consequently, pharmacological potency and selectivity profiles established for primary sulfonamide benzothiazoles (e.g., ethoxzolamide Ki = 1 nM for carbonic anhydrase II ) cannot be extrapolated to this compound, and generic interchange risks both false negatives and false positives in screening cascades.

Property
Target (N-acylsulfonamide)
Classical Primary Sulfonamide
Sulfonamide type
Secondary (–SO2NH–AcPh)
Primary (–SO2NH2)
Zinc binding
Weaker, non-ionizable
Strong, ionizable (pKa 8–10)
Hydrogen-bond profile
2 HBD, altered acceptor pattern
1 HBD, canonical sulfonamide HBA

Primary sulfonamide pharmacology may not transfer; substitution risks false negatives or positives in target engagement assays.

Quantitative Differentiation Evidence for N-(4-(N-(6-Ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide


Physicochemical Property Divergence from Ethoxzolamide (Primary Sulfonamide Comparator)

The target compound differs from the clinical primary sulfonamide ethoxzolamide in three key computed physicochemical parameters that directly influence membrane permeability, solubility, and zinc-binding capacity. The target compound has two hydrogen-bond donors (versus one for ethoxzolamide), a higher predicted LogP (3.39 vs. approximately 1.8 for ethoxzolamide [1]), and a topological polar surface area of 134 Ų . These values are derived from ACD/Labs Percepta predictions . The additional hydrogen-bond donor arises from the acetamide –NH– group, while the absence of the ionizable primary –SO₂NH₂ (pKₐ ≈ 8–10 in ethoxzolamide [2]) means the target compound remains predominantly neutral across a broader pH range .

Physicochemical divergence
Cross-study comparable
LogP +1.6 HBD +1 tPSA +45 Ų MW +133 Da
Altered permeability and metal-binding pharmacology vs ethoxzolamide
Predicted values (ACD/Labs); experimental validation advised
Physicochemical profiling LogP Hydrogen-bond donor count Drug-likeness

Structural Topology Differentiation from N-(4-Sulfamoylphenyl)acetamide (Core Scaffold Comparator)

Compared with the minimal N-(4-sulfamoylphenyl)acetamide scaffold (C₈H₁₀N₂O₃S, MW 214.24), the target compound incorporates a 6-ethoxybenzothiazole group linked via a secondary sulfonamide bridge, increasing the molecular weight by ~177 Da, the aromatic ring count from 1 to 3, and the rotatable bond count from 3 to 6 [1]. This topological expansion introduces a benzothiazole heterocycle capable of π-stacking and sulfur-mediated interactions absent in the simple phenylacetamide core, while the 6-ethoxy substituent provides an additional hydrophobic contact point and potential metabolic soft spot (O-dealkylation) .

Topology expansion
Class-level inference
RotBonds +3 Aromatic rings +2 MW +177 Da Heavy atoms +12
Benzothiazole extension enables π-stacking and new interaction modes
Fragment-to-lead expansion; primary sulfonamide anchor lost
Molecular topology Rotatable bonds Aromatic ring count Fraction Csp³

Commercial Purity and Availability Benchmarking Against Closest Listed Analog

The target compound is listed at 98% purity by multiple independent suppliers (Moldb, MolCore) with supporting analytical documentation including NMR, HPLC, and LC-MS available upon request . In contrast, the closely related analog N-(6-ethoxybenzo[d]thiazol-2-yl)benzenesulfonamide (CAS 15850-94-9), which replaces the 4-acetamidophenyl group with an unsubstituted phenyl ring, is offered at a minimum purity of 98% (NLT) but with fewer suppliers providing comprehensive characterization data packages . The target compound's more extensive characterization documentation supports its use in quantitative structure-activity relationship (QSAR) studies and regulatory-compliant screening workflows.

Supplier purity & documentation
Data to verify
98% purity NMR, HPLC, LC-MS Multi-vendor
Reduces in-house re-characterization needs
Supplier-reported data; confirm analytical documentation
Supplier quality Purity Lead time Procurement

Recommended Application Scenarios for N-(4-(N-(6-Ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide Based on Verified Evidence


Chemical Probe Development for Secondary Sulfonamide-Selective Targets

Because the compound replaces the canonical zinc-binding primary sulfonamide (–SO₂NH₂) of ethoxzolamide with an N-acylsulfonamide (–SO₂NH–AcPh) motif, it serves as a selectivity-control compound in carbonic anhydrase inhibitor screening panels. Researchers comparing it head-to-head with ethoxzolamide (Ki = 1 nM for CA II ) can test whether their target engages primary versus secondary sulfonamide chemotypes, a distinction critical for isoform-selective CA inhibitor design [1].

QSAR and Pharmacophore Modeling Input with Well-Characterized Physicochemical Parameters

The availability of computed LogP (3.39), LogD (pH 5.5: 3.05; pH 7.4: 2.78), tPSA (134 Ų), and hydrogen-bond donor/acceptor counts from ChemSpider predictions makes this compound suitable as a training-set member for machine-learning models predicting benzothiazole-sulfonamide permeability or target engagement. The 98% purity with accompanying NMR/HPLC/LC-MS data ensures input-data fidelity.

Metabolic Soft-Spot Probing via 6-Ethoxy Group

The 6-ethoxy substituent on the benzothiazole ring is a known site for O-dealkylation in ethoxzolamide metabolism . This compound retains that liability while adding an acetamide moiety that may undergo hydrolysis or N-deacetylation. It can therefore be deployed as a dual-probe substrate in hepatocyte or microsomal stability assays to benchmark the metabolic fate of N-acylsulfonamide benzothiazoles, providing data that generic primary sulfonamides cannot deliver.

Comparator for PPARα and Nuclear Receptor Screening Cascades

Benzothiazole-based N-(phenylsulfonyl)amides have been reported as a novel family of PPARα antagonists [1]. The target compound, with its 4-acetamidophenyl sulfamoyl tail, extends this scaffold space and can be included as a structurally distinct analog in nuclear receptor profiling panels to explore the contribution of the acetamide substitution to PPARα binding and functional antagonism.

Application
Selection Property
Validation Focus
Selectivity-control in CA inhibitor screens
Secondary sulfonamide motif; non-ionizable
Binding selectivity vs primary sulfonamides in CA isoform panels
QSAR / pharmacophore modeling
Computed LogP, tPSA, HBD/HBA with supplier analytical support
Model input fidelity; verify experimental LogP/logD
Metabolic stability probe
6-ethoxy and acetamide as dual metabolic sites
O-dealkylation and N-deacetylation profiling in hepatocyte/microsomal assays
PPARα screening comparator
Extended benzothiazole N-(phenylsulfonyl)amide scaffold
PPARα binding and functional antagonism context
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